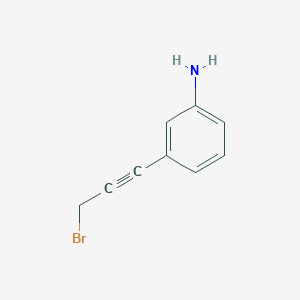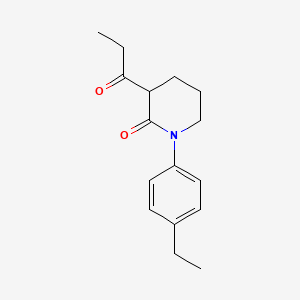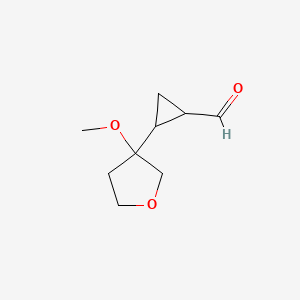
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclopropane ring and a methoxy-substituted oxolane ring .
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The methoxy group and oxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1-carbaldehyde: Lacks the methoxy and oxolane rings, making it less complex.
2-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-methanol:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural complexity.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(3-methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-11-9(2-3-12-6-9)8-4-7(8)5-10/h5,7-8H,2-4,6H2,1H3 |
InChI-Schlüssel |
XZWRMCXJCDOUBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCOC1)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


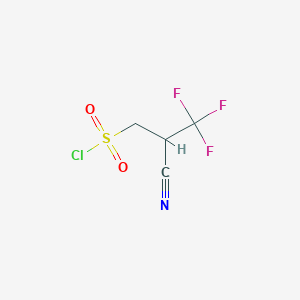
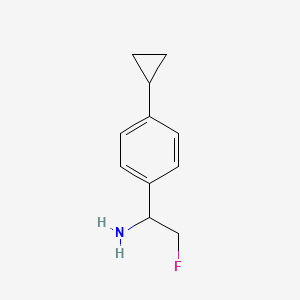
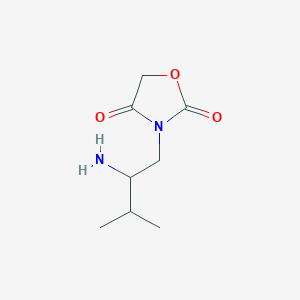
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)



![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
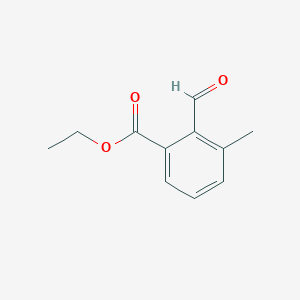
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
